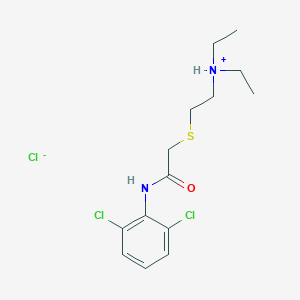
2',6'-Dichloro-2-(2-(diethylamino)ethyl)thioacetanilide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',6'-Dichloro-2-(2-(diethylamino)ethyl)thioacetanilide hydrochloride, commonly referred to as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the medical field. It is a white crystalline powder that is soluble in water and ethanol. Diclofenac is used to treat various conditions such as pain, inflammation, and fever.
Wirkmechanismus
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Prostaglandins are produced by the body in response to injury or inflammation. Diclofenac blocks the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting the production of prostaglandins, Diclofenac reduces pain and inflammation.
Biochemical and physiological effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for causing inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. Diclofenac has also been shown to have antioxidant properties, which can help to protect cells and tissues from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, there are some limitations to using Diclofenac in lab experiments. It can have variable effects depending on the dose and duration of treatment. It can also have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are a number of future directions for research on Diclofenac. One area of research is the development of new formulations of Diclofenac that can improve its efficacy and reduce its side effects. Another area of research is the development of new uses for Diclofenac, such as in the treatment of cancer. Finally, there is a need for further research to better understand the mechanism of action of Diclofenac and its effects on different cell types and tissues.
Synthesemethoden
Diclofenac is synthesized by reacting 2,6-dichloroaniline with thioacetic acid in the presence of concentrated hydrochloric acid. The resulting product is then reacted with diethylamine to obtain Diclofenac. The synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and gout. Diclofenac has also been studied for its potential use in cancer treatment. Studies have shown that Diclofenac can inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
CAS-Nummer |
101651-69-8 |
|---|---|
Produktname |
2',6'-Dichloro-2-(2-(diethylamino)ethyl)thioacetanilide hydrochloride |
Molekularformel |
C14H21Cl3N2OS |
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H20Cl2N2OS.ClH/c1-3-18(4-2)8-9-20-10-13(19)17-14-11(15)6-5-7-12(14)16;/h5-7H,3-4,8-10H2,1-2H3,(H,17,19);1H |
InChI-Schlüssel |
BIEJESCEKNFHHW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSCC(=O)NC1=C(C=CC=C1Cl)Cl.[Cl-] |
Kanonische SMILES |
CC[NH+](CC)CCSCC(=O)NC1=C(C=CC=C1Cl)Cl.[Cl-] |
Synonyme |
2-[(2,6-dichlorophenyl)carbamoylmethylsulfanyl]ethyl-diethyl-azanium c hloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)
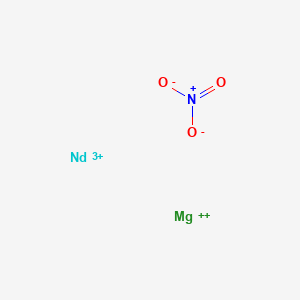


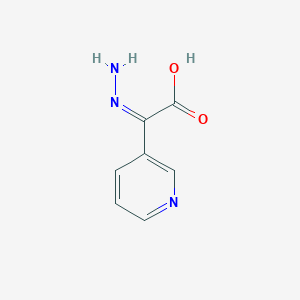
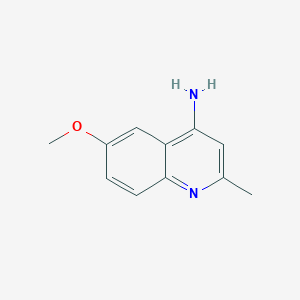
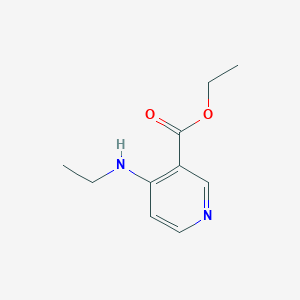
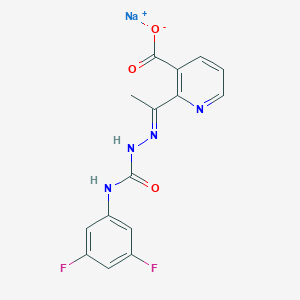
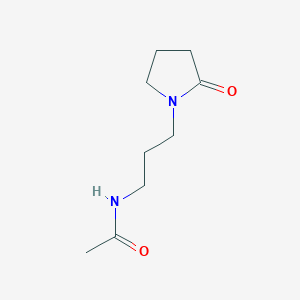
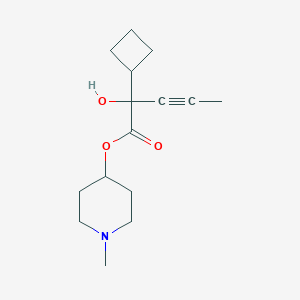
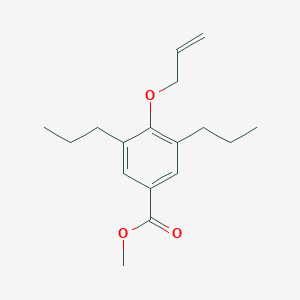
![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)